4-Amino-1-piperidinecarboxylic acid
CAS No.: 959317-82-9
Cat. No.: VC14297758
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959317-82-9 |
|---|---|
| Molecular Formula | C6H12N2O2 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 4-aminopiperidine-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H12N2O2/c7-5-1-3-8(4-2-5)6(9)10/h5H,1-4,7H2,(H,9,10) |
| Standard InChI Key | NQNQKLBWDARKDG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
4-Amino-1-piperidinecarboxylic acid features a piperidine ring substituted with an amino group (-NH) at the 4-position and a carboxylic acid (-COOH) at the 1-position. The nitrogen atom at position 1 forms part of the heterocyclic ring, while the carboxylic acid group introduces chirality and hydrogen-bonding capacity. X-ray crystallography of related compounds, such as 4-amino-1-Boc-piperidine-4-carboxylic acid, reveals a chair conformation with equatorial positioning of substituents to minimize steric strain .
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 4-aminopiperidine-1-carboxylic acid. Common synonyms include:
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1-Carboxy-4-aminopiperidine
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4-Aminoisonipecotic acid
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Piperidine-1,4-dicarboxylic acid monoamide
Protected derivatives, such as the Boc (tert-butoxycarbonyl) variant, are frequently employed in synthetic workflows to enhance stability and solubility .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-amino-1-piperidinecarboxylic acid derivatives typically involves multi-step protocols. A representative method for producing 4-amino-1-Boc-piperidine-4-carboxylic acid (CAS 183673-71-4) is outlined below :
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Hydrogenation of Nitriles:
A solution of the precursor nitrile (25 g, 86.09 mmol) in ethanol (500 mL) is treated with 10% palladium on activated carbon (8.62 g) under 7 atm hydrogen pressure.The reaction proceeds via catalytic hydrogenation, reducing nitrile groups to amines while preserving the Boc-protected carboxylic acid .
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Deprotection:
Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) yields the free 4-amino-1-piperidinecarboxylic acid.
Industrial Production
Thermo Fisher Scientific and Avantor list 1 g quantities of Boc-protected derivatives priced at $45–$50 per gram, reflecting the high purity (97–98%) required for pharmaceutical applications . Scaling these reactions necessitates careful control of reaction parameters to avoid decarboxylation or racemization.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | (dec.) | |
| Boiling Point | ||
| Density | ||
| Solubility in Water | Insoluble | |
| Solubility in Methanol | 25 mg/mL |
The compound’s low water solubility necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) in synthetic applications .
Spectroscopic Data
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(CDCl): δ 3.90–4.10 (m, 2H, N-CH), 2.66–2.79 (m, 3H, NH and CH), 1.38 (s, 9H, Boc CH) .
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IR (KBr): Peaks at 3300 cm (N-H stretch), 1700 cm (C=O), and 1550 cm (C-N) .
Applications in Pharmaceutical Chemistry
Bromodomain and Anti-Tumor Agents
4-Amino-1-Boc-piperidine serves as a key intermediate in synthesizing bromodomain inhibitors, which target epigenetic regulators implicated in cancer. For example, microwave-assisted solid-phase synthesis using this compound yields N-substituted piperidines with IC values < 100 nM against HepG2 hepatocellular carcinoma cells .
Peptide Engineering
The carboxylic acid moiety enables incorporation into peptide backbones, enhancing helicity and aqueous solubility. Substitution at the 4-position with amino groups stabilizes β-turn conformations, making it valuable for designing peptide-based therapeutics .
Kinase Inhibitors
Derivatives such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exhibit nanomolar inhibition of protein kinase B (PKB/Akt), a target in oncology. These compounds demonstrate oral bioavailability (>50%) and modulate downstream biomarkers like p-GSK3β .
Biological Activity and Mechanisms
Cellular Uptake and Metabolism
While Boc-protected analogs show stability in vitro, in vivo studies reveal rapid hepatic metabolism via cytochrome P450 enzymes, necessitating structural optimization for improved pharmacokinetics .
Target Engagement
In PKB/Akt inhibition, the piperidine core interacts with the kinase’s hinge region, while the 4-amino group forms hydrogen bonds with Glu234 and Asp293 residues. This binding mode confers >150-fold selectivity over PKA .
| Parameter | Specification |
|---|---|
| Air Sensitivity | Sensitive |
| Storage Conditions | 2–8°C, inert atmosphere |
| UN Number | 3259 |
The compound’s air sensitivity mandates storage under nitrogen or argon . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is required during handling.
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